molecular formula C14H16N2OS B2982315 N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide CAS No. 2361646-06-0

N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide

Cat. No.: B2982315
CAS No.: 2361646-06-0
M. Wt: 260.36
InChI Key: FZVNOXANSPQWME-UHFFFAOYSA-N
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Description

N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide typically involves the construction of the indole moiety followed by the introduction of the sulfanyl and prop-2-enamide groups. One common method involves the reaction of 2-methyl-1H-indole with a suitable sulfanyl reagent under controlled conditions to form the intermediate compound. This intermediate is then reacted with prop-2-enamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfanyl group may enhance the compound’s reactivity and binding properties, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • 2-(3-(hydroxyimino)methyl)-1H-indole derivatives
  • N-(indol-2-yl)amides and N-(indol-3-yl)amides

Uniqueness

N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-13(17)15-8-9-18-14-10(2)16-12-7-5-4-6-11(12)14/h3-7,16H,1,8-9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVNOXANSPQWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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